REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl-].[CH3:4][C:5]1([CH3:24])[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14](=[O:22])C[N+]3C=CC=CC=3)[CH:12]=2)[NH:7][C:6]1=[O:23].Cl>O>[CH3:24][C:5]1([CH3:4])[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]([OH:22])=[O:1])[CH:12]=2)[NH:7][C:6]1=[O:23] |f:0.1,2.3|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1-[2-(2,3-dihydro-3,3-dimethyl-2-oxoindol-5-yl)-2-oxoethyl]pyridinium chloride
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CC1(C(NC2=CC=C(C=C12)C(C[N+]1=CC=CC=C1)=O)=O)C
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hours at 80° to 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The residual crystal was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2=CC=C(C=C12)C(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |